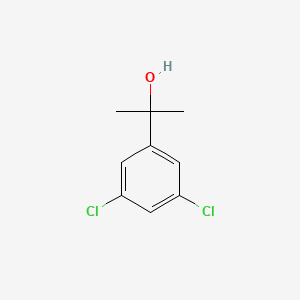

2-(3,5-Dichlorophenyl)propan-2-ol

Vue d'ensemble

Description

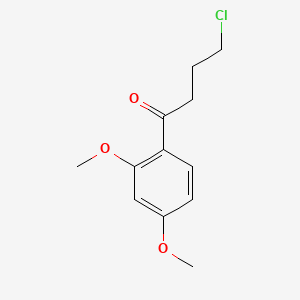

Synthesis Analysis

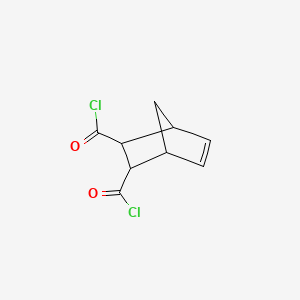

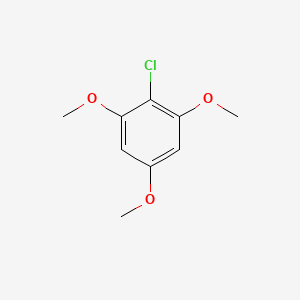

The synthesis of chlorophenyl compounds typically involves the reaction of chloroacetophenone with different aldehydes in the presence of ethanol, as seen in the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one . This suggests that a similar approach could potentially be used for synthesizing "2-(3,5-Dichlorophenyl)propan-2-ol", possibly starting from a 3,5-dichloroacetophenone and an appropriate alcohol under reductive conditions.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often confirmed using techniques such as IR, NMR, and X-ray diffraction . These methods can provide detailed information on the geometry and conformation of the molecules. For "2-(3,5-Dichlorophenyl)propan-2-ol", similar analytical techniques would likely be employed to elucidate its structure.

Chemical Reactions Analysis

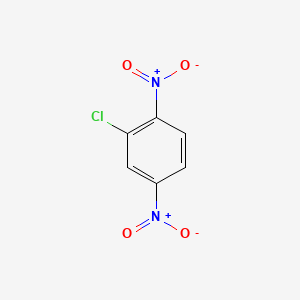

The papers do not directly address the chemical reactions specific to "2-(3,5-Dichlorophenyl)propan-2-ol". However, chlorophenyl compounds are known to participate in various chemical reactions, including those that involve electrophilic and nucleophilic sites identified through molecular electrostatic potential (MEP) studies . These sites are crucial for understanding the reactivity of such molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds, such as vibrational frequencies, HOMO-LUMO energies, and hyperpolarizability, are typically investigated using density functional theory (DFT) calculations . These properties are indicative of the chemical reactivity, stability, and potential applications in materials science, such as in the development of nonlinear optical materials. For "2-(3,5-Dichlorophenyl)propan-2-ol", DFT calculations would be essential to predict its properties and behavior.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and characterization of compounds related to 2-(3,5-Dichlorophenyl)propan-2-ol have been a subject of interest for researchers. For instance, Salian et al. (2018) described the synthesis, crystal structures, and Hirshfeld surface analysis of chalcone derivatives, emphasizing the role of intermolecular interactions in stabilizing crystal structures. This work underscores the importance of such compounds in understanding molecular interactions and designing materials with specific properties (Salian et al., 2018).

Antifungal Applications

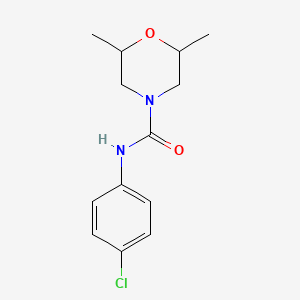

The antifungal properties of derivatives of 2-(3,5-Dichlorophenyl)propan-2-ol have been explored, particularly against Candida strains. Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition, demonstrating significant antifungal activity. This suggests potential applications in developing new antifungal agents (Lima-Neto et al., 2012).

Polymerization Initiators

Research into the photoinduced reactivity of related compounds, such as 1,5-diphenylpenta-1,4-diyn-3-one, has shown that these can act as efficient initiators for radical polymerizations in the presence of propan-2-ol. This work by Rosspeintner et al. (2009) suggests applications in polymer chemistry, where the precise initiation of polymerization is crucial for material synthesis (Rosspeintner et al., 2009).

Biodiesel Production

The application of propan-2-ol in biodiesel production through lipase-mediated transesterification has been studied by Modi et al. (2006). This research highlights the potential of using propan-2-ol as an acyl acceptor in the enzymatic preparation of biodiesel, offering an environmentally friendly alternative to traditional methods (Modi et al., 2006).

Safety and Hazards

The safety data sheet for “2-(3,5-Dichlorophenyl)propan-2-ol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mécanisme D'action

- Notably, no specific resistance mechanisms are currently known for this compound, and there is no cross-tolerance to antibiotics .

- In a carrier test, 70% 2-(3,5-Dichlorophenyl)propan-2-ol achieved a 5.4 log reduction in 30 seconds against Staphylococcus epidermidis even when cells were grown in a biofilm. Organic load (e.g., serum) may affect its efficacy .

- Low-level exposure (1–6%) can increase biofilm formation in Staphylococcus aureus, while 2% inhibits biofilm development in C. albicans .

- In biofilms, it can reduce microbial load, but its efficacy varies depending on the organism and conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

2-(3,5-dichlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJXTXRCENENLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071697 | |

| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68575-35-9 | |

| Record name | 3,5-Dichloro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68575-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3,5-dichloro-alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068575359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)